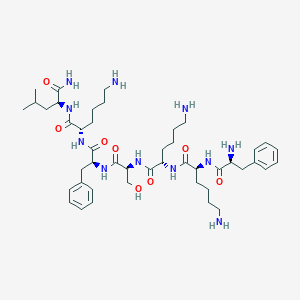
Fkksfkl-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Fkksfkl-NH2 is a complex organic molecule. It is characterized by multiple amino groups and a series of peptide bonds, making it a significant compound in the field of biochemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of peptide bonds and the preservation of stereochemistry. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acids through peptide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines can control reaction conditions such as temperature, pH, and solvent composition to optimize yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving protein misfolding or aggregation.
Industry: Utilized in the development of new materials with specific properties, such as biocompatibility or enhanced stability.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino groups allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- (2S)-6-Amino-1-oxohexan-2-yl
- (2S)-1-amino-4-methyl-1-oxopentan-2-yl
- (2S)-2-amino-3-phenylpropanoyl
Uniqueness
What sets this compound apart from similar compounds is its complex structure, which allows for multiple points of interaction with biological targets. This makes it a versatile tool in both research and therapeutic applications.
生物活性
Fkksfkl-NH2, also known as Ac-FKKSFKL-NH2, is a peptide that has garnered attention for its role as a selective substrate for protein kinase C (PKC). This compound has implications in various biological processes, particularly in cell signaling and regulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
Protein Kinase C Activation
This compound is primarily recognized for its ability to stimulate PKC activity. Research indicates that the phosphorylation of this peptide substrate occurs in response to elevated calcium levels and phorbol esters such as TPA (12-O-tetradecanoyl phorbol-13-acetate). In a study involving BALB/MK mouse keratinocytes, increasing the external calcium concentration from 0.05 mM to 1.8 mM significantly enhanced PKC activity, evidenced by increased phosphorylation of Ac-FKKSFKL-NH2 .
Calcium Dependency
The activation of PKC by this compound is calcium-dependent. The study noted that raising intracellular calcium levels led to a fourfold increase in free calcium concentration, which was crucial for the phosphorylation process. This suggests that this compound acts as a mediator in calcium signaling pathways, influencing various cellular responses .
Table 1: Summary of Key Research Findings on this compound
Case Study 1: Keratinocyte Response
A significant study investigated the effects of this compound on keratinocytes under varying calcium concentrations. The findings revealed that not only does this compound enhance PKC activity, but it also modulates other signaling pathways involved in cell proliferation and differentiation. This suggests its potential application in skin-related therapies and regenerative medicine.
Case Study 2: Pharmacological Applications
This compound has been explored for its therapeutic potential in various conditions linked to dysregulated PKC activity, such as cancer and inflammatory diseases. By acting as a selective substrate, it provides insights into the development of PKC inhibitors or activators that could be used to modulate disease outcomes.
特性
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73N11O8/c1-29(2)25-36(39(50)58)54-42(61)34(20-10-13-23-47)53-44(63)37(27-31-17-7-4-8-18-31)55-45(64)38(28-57)56-43(62)35(21-11-14-24-48)52-41(60)33(19-9-12-22-46)51-40(59)32(49)26-30-15-5-3-6-16-30/h3-8,15-18,29,32-38,57H,9-14,19-28,46-49H2,1-2H3,(H2,50,58)(H,51,59)(H,52,60)(H,53,63)(H,54,61)(H,55,64)(H,56,62)/t32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDADTOEBCGDNO-CXWHUAPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













